1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole
Description
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-9-7-12(10(2)6-11(9)17-3)18(15,16)14-5-4-13-8-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAISNIDDTFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole (CAS 333311-43-6)
Omeprazole Related Compound E (CAS 176219-04-8)
- Key Differences : Features a sulfinyl (-SO-) group instead of sulfonyl and a pyridinylmethyl-benzimidazole core. The molecular formula is C₁₇H₁₉N₃O₄S (361.42 g/mol) .
- Implications : The sulfinyl group, critical in proton pump inhibitors like omeprazole, acts as a prodrug that undergoes acid-catalyzed activation. The sulfonyl analog may lack this activation mechanism, impacting pharmacological utility .
Compounds 3s and 3t ()
- Key Differences : Benzene-sulfonyl/sulfinyl benzimidazoles with multiple methoxy and dimethylpyridyl substituents. Example formula: ~C₂₃H₂₈N₄O₅S₂.
- Implications: Increased steric bulk and polarity due to additional substituents.
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 914619-20-8)
- Key Differences : Substitutes the phenyl ring with a methoxy group at position 4 and a methyl group at position 3 instead of 2 and 5.
Data Table: Comparative Properties
Research Findings and Implications
Substituent Effects on Reactivity: Bromine in 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole may facilitate halogen-bonding interactions, enhancing binding to biological targets compared to methoxy-substituted analogs .
Sulfonyl vs. Sulfinyl Groups :
- Sulfonyl derivatives (e.g., target compound) are more oxidized and chemically stable than sulfinyl analogs (e.g., Omeprazole Related Compound E), which are prone to acid-mediated rearrangement .
Structural Complexity and Applications :
- Compounds 3s and 3t, with their benzimidazole-pyridyl motifs, may exhibit dual pharmacological roles (e.g., antiulcer and antimicrobial activity) due to extended conjugation and heterocyclic diversity .
Biological Activity
1-(4-Methoxy-2,5-dimethylphenyl)sulfonylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Imidazole ring
- Substituents : A methoxy group and a sulfonyl group attached to a dimethylphenyl moiety.
The presence of these functional groups contributes to its diverse biological activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives of imidazole, compounds similar to this one showed moderate to strong activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 20 | E. coli |
| Compound A | 25 | S. aureus |
| Compound B | 15 | B. subtilis |
The above data suggests that this compound has the potential to serve as an effective antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies have demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell wall synthesis.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrates significant inhibition of urease and acetylcholinesterase (AChE), which are important targets in treating conditions like urea cycle disorders and Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Urease | 2.14 | Thiourea 21.25 |
| Acetylcholinesterase | 0.63 | Donepezil (10) |
These results indicate that the compound could be a valuable lead in drug development for conditions requiring urease or AChE inhibition.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to this compound:
- Case Study on Antibacterial Efficacy : A clinical trial assessing the efficacy of imidazole derivatives against multi-drug resistant strains showed that compounds with similar structures significantly reduced bacterial load in infected patients.
- Enzyme Inhibition Study : Research involving animal models demonstrated that administration of compounds inhibiting AChE resulted in improved cognitive function in models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
